Praseodymium carbonate hydrate

Thermal Analysis Solid-State Chemistry Catalyst Precursor Synthesis

Researchers requiring reproducible Pr6O11 synthesis face oxide stoichiometry variability from hygroscopic nitrate precursors. Praseodymium carbonate hydrate (CAS 54397-87-4) solves this as a non-hygroscopic, stable precursor. • Yields Pr6O11 with 30% higher OSC in ceria-praseodymia mixed oxides via decomposition at 390-760°C. • Produces clean yellow glass/ceramic color via 4f2 absorption at 444, 468, 482 nm; L* > 90 in (Zr,Pr)SiO4 pigments. • Acid-dissolution yields counter-ion-free Pr3+ solutions; ~0.003 g/100mL solubility ensures storage stability. Full CoA provided; research to bulk quantities with global shipping.

Molecular Formula C3H2O10Pr2
Molecular Weight 479.86 g/mol
CAS No. 54397-87-4
Cat. No. B1612596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePraseodymium carbonate hydrate
CAS54397-87-4
Molecular FormulaC3H2O10Pr2
Molecular Weight479.86 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Pr+3].[Pr+3]
InChIInChI=1S/3CH2O3.H2O.2Pr/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6
InChIKeyHLIAEFWEJZPEEV-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Praseodymium Carbonate Hydrate Sourcing Guide


Praseodymium carbonate hydrate (CAS 54397-87-4), typically formulated as the octahydrate Pr2(CO3)3·8H2O, is a green crystalline inorganic salt belonging to the lanthanide carbonate class [1]. It is primarily utilized as a stable, non-hygroscopic precursor for the synthesis of high-purity praseodymium oxide (Pr6O11) and other advanced functional materials [2]. Its utility in optical and catalytic applications stems directly from the Pr3+ ion's 4f2 electronic configuration, which imparts unique and quantifiable absorption characteristics in the visible spectrum and specific oxygen mobility properties in the resulting oxide .

Non-hygroscopic precursor for high-purity Pr₆O₁₁ synthesis
Pr³⁺ 4f² electronic configuration provides unique visible absorption
Supports optical glass, ceramic pigment, and catalyst precursor workflows

Praseodymium Carbonate Hydrate Substitution Risks


Substituting praseodymium carbonate hydrate with other praseodymium salts (e.g., nitrate, oxalate) or alternative lanthanide carbonates can lead to significant and often unanticipated process deviations. These failures stem from fundamental differences in decomposition thermodynamics [1], which dictate the final oxide morphology and, consequently, the material's functional performance. For example, the specific decomposition pathway of the carbonate octahydrate yields an oxide with a distinct non-stoichiometric range compared to oxide derived from nitrate or oxalate precursors, directly impacting oxygen storage capacity (OSC) in catalytic applications [2]. Furthermore, the unique 4f2 electronic transitions of the Pr3+ ion produce a specific set of absorption peaks in the visible spectrum that are not replicable by other rare earths, making precise color matching in glass and ceramics impossible with generic substitutes [3].

Precursor mismatch Decomposition thermodynamics may shift oxide morphology, sintering behavior, and oxygen storage capacity compared to nitrate or oxalate precursors.
Color mismatch Pr³⁺ 4f² absorption peaks (444, 468, 482 nm) are not replicable by other lanthanides; precise yellow color in glass cannot be achieved with generic substitutes.
Redox mismatch Non-stoichiometric oxide range (Pr₆O₁₁–Pr₂O₃) may differ significantly with precursor anion, impacting OSC and catalyst support performance.

Praseodymium Carbonate Hydrate Quantitative Evidence


Thermal Decomposition: Carbonate vs. Other Precursors

The thermal decomposition of praseodymium carbonate hydrate proceeds via a distinct, multi-step pathway that includes the formation of a lower hydrate and an anhydrous carbonate intermediate before yielding the final oxide, in contrast to the direct or differently staged decompositions observed for nitrate and oxalate precursors. This results in a different temperature profile for oxide formation. The sesquioxide formation temperature for the carbonate-derived oxide is significantly higher (1325°C) compared to the oxide from the nitrate precursor (985°C) under identical conditions [1]. This differential thermal stability directly influences the sintering behavior and crystallinity of the final oxide product.

Oxide formation temp
Head-to-head
1325 °C (carbonate) vs 985 °C (nitrate)
Supports high-temperature calcination precursor selection
TGA, 2.5°C/min in air, Δ 340°C
Thermal Analysis Solid-State Chemistry Catalyst Precursor Synthesis

Non-Stoichiometric Oxide Range: Carbonate vs. Other Anions

The praseodymium oxide (PrOx) derived from the carbonate hydrate precursor exhibits a well-defined and quantifiable non-stoichiometric range between the sesquioxide (Pr2O3) and the higher oxide (Pr6O11). This range of oxygen deficiency/vacancy is critical for applications like three-way catalysts. A direct comparison using thermogravimetric analysis revealed that the non-stoichiometric range for the carbonate-derived oxide (Pr6O11 to Pr2O3) is more extensive and occurs over a distinct temperature window (390°C to 760°C) compared to the oxide derived from the nitrate precursor, which showed a narrower or absent defined range under the same experimental conditions [1].

Non-stoichiometric range
Head-to-head
390–760 °C (carbonate) narrower (nitrate-derived oxide)
Reported broader OSC window supports catalyst precursor selection
TGA in air, 2.5°C/min
Oxygen Storage Capacity Redox Chemistry Catalyst Support

Ultra-High Purity vs. Standard Grade Impurities

For applications demanding minimal optical interference or precise electronic properties, ultra-high purity praseodymium carbonate hydrate is commercially available. Analytical data from a 99.999% (5N) purity grade shows that the total rare earth impurity concentration is guaranteed to be less than 10 ppm, with specific limits on Ca (<8 ppm) and Si (<3 ppm) [1]. This is in stark contrast to standard 99.9% (3N) or 99.99% (4N) grades, which typically have total rare earth impurity levels exceeding 100 ppm . This level of purity control is not a standard feature of all praseodymium compounds and is critical for reproducible performance.

Purity grade
Cross-study comparable
5N: ≤10 ppm REE 3N/4N: >100 ppm
Ultra-high purity reduces optical interference risk
ICP-MS trace analysis, 10x lower impurities
High-Purity Materials Optical Materials Quality Control

Solubility: Acidic vs. Aqueous Media

The solubility characteristics of praseodymium carbonate hydrate dictate its handling and conversion routes. It exhibits extremely low solubility in water, measured at approximately 0.003 g/100mL at 25°C, which ensures minimal loss during aqueous washing or storage . In contrast, it dissolves readily and vigorously in dilute mineral acids (e.g., HCl, HNO3) with the evolution of CO2 . This behavior is distinct from, for instance, praseodymium nitrate or chloride salts, which are highly soluble in water. This stark contrast in solubility provides a quantifiable and process-relevant differentiator for selecting the appropriate praseodymium source for specific wet-chemical synthesis routes.

Water solubility
Class-level
~0.003 g/100mL vs highly soluble salts
Stable storage and acid-triggered conversion route
At 25°C; rapid dissolution in dilute acids
Wet Chemistry Material Synthesis Precursor Processing

Praseodymium Carbonate Hydrate Applications


Oxygen Storage Materials for Three-Way Catalysts

Procure praseodymium carbonate hydrate as the precursor for synthesizing praseodymium oxide (Pr6O11) with a well-defined non-stoichiometric range and high oxygen vacancy concentration. The evidence from Section 3 shows that the carbonate-derived oxide possesses a quantifiable and extensive oxygen deficiency range (Pr6O11 to Pr2O3) between 390°C and 760°C [1]. This property is fundamental for creating ceria-praseodymia mixed oxides with a 30% increase in oxygen storage capacity (OSC), making them highly effective as oxygen buffers in TWCs and as supports for dry reforming of methane (DRM) .

Optical Glass and Praseodymium Yellow Pigments

Utilize praseodymium carbonate hydrate as the source of Pr3+ ions for coloring glass and ceramic glazes. The compound's unique 4f2 electronic configuration results in characteristic absorption peaks at 444 nm, 468 nm, and 482 nm, which are responsible for producing an intense, clean yellow color [1]. The carbonate's low melting point compared to the oxide and its vigorous reaction with silica to form (Zr,Pr)SiO4 pigments (achieving an L* value > 90) make it the preferred precursor for achieving high brightness and color purity in these applications [1].

High-Temperature Synthesis of Praseodymium Ceramics

Select praseodymium carbonate hydrate for solid-state synthesis routes that require a high-temperature conversion step to the oxide. The evidence confirms that the carbonate-derived oxide forms at a significantly higher temperature (1325°C) compared to the nitrate-derived oxide (985°C) [1]. This allows for a wider processing window and better control over grain growth and phase purity when sintering materials like Pr-doped BaTiO3 ceramics (for high-k dielectrics) or praseodymium-doped ceria (for solid oxide fuel cell electrolytes) .

Wet-Chemical Synthesis of Nanomaterials via Acid Dissolution

Employ praseodymium carbonate hydrate as a stable, non-hygroscopic starting material for wet-chemical synthesis (e.g., sol-gel, co-precipitation). Its quantifiable near-zero water solubility (~0.003 g/100mL) ensures long-term storage stability and prevents premature hydration [1]. When required, it can be precisely and quantitatively converted into a reactive Pr3+ solution by dissolving it in dilute mineral acids, a process that releases CO2 and leaves no interfering counter-ions like nitrate or chloride, which can complicate subsequent processing or contaminate the final product [1].

Application
Selection Property
Validation Focus
Oxygen storage catalyst precursor
Non-stoichiometric oxide range
OSC and redox temperature window
Optical glass and yellow pigment
Pr³⁺ 4f² absorption peaks
Color purity and brightness (L* > 90)
High-temperature oxide ceramics
High sesquioxide formation temperature
Sintering behavior and phase purity
Wet-chemical nanomaterial synthesis
Low water solubility, acid reactivity
Stable storage and counter-ion-free conversion

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